Metanephrine

Description

Structure

3D Structure

Properties

IUPAC Name |

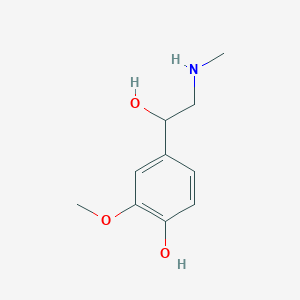

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Metanephrine Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the synthesis and breakdown of metanephrine. This compound and its counterpart, northis compound, are the O-methylated metabolites of epinephrine and norepinephrine, respectively. Their measurement is a cornerstone in the diagnosis of pheochromocytoma and paraganglioma. A thorough understanding of these pathways is critical for researchers and professionals involved in endocrinology, oncology, and the development of novel therapeutic agents targeting these processes.

This compound Biosynthesis: A Multi-Enzymatic Cascade

This compound is not directly synthesized but is a metabolic byproduct of epinephrine. Therefore, its biosynthesis is intrinsically linked to the catecholamine synthesis pathway, which originates from the amino acid L-tyrosine. This process primarily occurs in the chromaffin cells of the adrenal medulla and in adrenergic neurons.[1][2][3]

The biosynthetic journey from L-tyrosine to epinephrine involves a series of enzymatic conversions:

-

Tyrosine to L-DOPA: The pathway initiates with the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This is the rate-limiting step in catecholamine biosynthesis.[4][5]

-

L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by Aromatic L-amino Acid Decarboxylase (AADC) , an enzyme that requires Vitamin B6 (Pyridoxine) as a cofactor.[4]

-

Dopamine to Norepinephrine: Dopamine is subsequently converted to norepinephrine through hydroxylation by Dopamine β-hydroxylase (DBH) , a reaction that necessitates Vitamin C (Ascorbic Acid) as a cofactor.[4]

-

Norepinephrine to Epinephrine: The final step in epinephrine synthesis is the methylation of norepinephrine, catalyzed by Phenylethanolamine N-methyltransferase (PNMT) . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][6][7]

-

Epinephrine to this compound: Epinephrine is then metabolized to this compound through O-methylation by the enzyme Catechol-O-methyltransferase (COMT) .[8][9] This conversion is a key step in the inactivation of circulating catecholamines.

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

This compound Degradation: The Path to Excretion

This compound, along with northis compound, undergoes further metabolism before being excreted in the urine. The primary enzymes involved in this degradation pathway are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) , acting in concert with aldehyde dehydrogenase.[5][10]

The degradation of this compound proceeds as follows:

-

Oxidative Deamination: this compound is first acted upon by Monoamine Oxidase (MAO) , which converts it to 3-methoxy-4-hydroxymandelic aldehyde.[10]

-

Oxidation: This aldehyde intermediate is then oxidized by Aldehyde Dehydrogenase (ALDH) to form the final stable end-product, Vanillylmandelic Acid (VMA) .[10][11]

VMA is the principal urinary metabolite of both epinephrine and norepinephrine and its measurement is a key diagnostic marker for catecholamine-secreting tumors.[11][12]

An alternative, though less direct, pathway to VMA formation involves the initial action of MAO on epinephrine to produce 3,4-dihydroxymandelic acid, which is then methylated by COMT to yield VMA.[10]

The following diagram illustrates the degradation pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency and rate of this compound biosynthesis and degradation are governed by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for human Phenylethanolamine N-methyltransferase (PNMT) and Catechol-O-methyltransferase (COMT).

Table 1: Kinetic Parameters of Human Phenylethanolamine N-methyltransferase (PNMT)

| Substrate | Km (μM) | Vmax (pmol/min/mg enzyme) | Reference |

| Phenylethanolamine | 99 | - | [13] |

| S-adenosyl-L-methionine | 3.4 | - | [13] |

| Octopamine | 5.3 - 23.5 | - | [13] |

| Phenylethanolamine | 130 | 195 | [13] |

| S-adenosyl-L-methionine | 16 | - | [13] |

Table 2: General Information on Catechol-O-methyltransferase (COMT)

| Property | Description | Reference |

| Function | Catalyzes the O-methylation of catecholamines and other catechols. | [9][14][15] |

| Cofactor | S-adenosyl-L-methionine (SAM) | [9] |

| Isoforms | Soluble (S-COMT) and Membrane-bound (MB-COMT) | [9] |

| Genetic Polymorphism | Val158Met polymorphism affects enzyme activity (Val allele = higher activity, Met allele = lower activity). | [14][15] |

Experimental Protocols

Accurate measurement of metanephrines is crucial for clinical diagnosis and research. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol 1: Measurement of Urinary Free Catecholamines and Metanephrines by HPLC-ECD

This protocol provides a general workflow for the analysis of urinary free catecholamines and metanephrines using HPLC with electrochemical detection.

1. Sample Preparation (Urine)

- Collect a 24-hour urine sample in a container with an acid preservative (e.g., HCl) to prevent degradation of catecholamines.[16]

- Measure and record the total volume of the 24-hour collection.

- Centrifuge an aliquot of the urine to remove any particulate matter.

- Store samples at -80°C if not analyzed immediately.[16]

2. Solid Phase Extraction (SPE)

- Use a cation-exchange SPE cartridge (e.g., Biorex-70) to extract catecholamines and metanephrines from the urine matrix.[17]

- Condition the cartridge with appropriate buffers.

- Load the urine sample onto the cartridge.

- Wash the cartridge to remove interfering substances.

- Elute the analytes with a suitable elution solvent (e.g., dilute acid).

3. HPLC-ECD Analysis

HPLC System: A standard HPLC system with a pump, injector, and a C18 reverse-phase column.[17]

Mobile Phase: An acetate-citrate buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate).[18]

Electrochemical Detector (ECD): Set the potential of the working electrode to a level optimal for the oxidation of catecholamines and metanephrines (e.g., +800 mV vs. Ag/AgCl).[18]

Injection: Inject the extracted sample onto the HPLC column.

Data Analysis: Identify and quantify the analytes based on their retention times and peak areas compared to known standards. An internal standard (e.g., 3,4-dihydroxybenzylamine) is used for accurate quantification.[17][18]

HPLC-ECD Workflow for this compound Analysis Protocol 2: Measurement of Plasma and Urinary Metanephrines by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the analysis of metanephrines.[19][20]

1. Sample Preparation

- Plasma: Collect blood in an EDTA tube and place it on ice immediately. Centrifuge at a low temperature to separate the plasma.[21]

- Urine: Collect a 24-hour urine sample with an acid preservative.

- Add an internal standard (deuterated analogs of the analytes) to the plasma or urine sample.

2. Solid Phase Extraction (SPE)

- Perform SPE to clean up the sample and concentrate the analytes. Weak cation exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE can be used.[20][22]

3. LC-MS/MS Analysis

LC System: A high-performance liquid chromatography system, often a UPLC for faster analysis, with a suitable column (e.g., C18 or HILIC).[22]

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and its internal standard for highly selective and sensitive detection.[23]

Data Analysis: Quantify the analytes by comparing the peak area ratios of the native analytes to their deuterated internal standards against a calibration curve.[20]

LC-MS/MS Workflow for this compound Analysis This technical guide provides a foundational understanding of the biosynthesis and degradation of this compound, supported by quantitative data and detailed experimental workflows. This knowledge is essential for advancing research and development in related fields.

References

- 1. PathWhiz [pathbank.org]

- 2. SMPDB [smpdb.ca]

- 3. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 14. genomind.com [genomind.com]

- 15. clarityxdna.com [clarityxdna.com]

- 16. Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.miami.edu]

- 18. glsciences.com [glsciences.com]

- 19. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. southtees.nhs.uk [southtees.nhs.uk]

- 22. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]

- 23. researchgate.net [researchgate.net]

Beyond a Metabolite: Unveiling the Direct Physiological Functions of Metanephrine

For Immediate Release

[City, State] – [Date] – Traditionally relegated to the role of an inactive byproduct of adrenaline metabolism, new evidence is illuminating the direct and significant physiological functions of metanephrine. This in-depth technical guide synthesizes the latest research for scientists, researchers, and drug development professionals, revealing this compound's active role in cellular signaling and its potential as a novel therapeutic target.

Executive Summary

This compound, a metabolite of the catecholamine epinephrine (adrenaline), has long been utilized primarily as a biomarker for the diagnosis of pheochromocytoma and paraganglioma. However, emerging research challenges the long-held belief of its biological inertness. This whitepaper delves into the direct pharmacological activities of this compound, moving beyond its established role in catecholamine metabolism. Key findings indicate that this compound actively engages with specific G-protein coupled receptors, initiating distinct signaling cascades that can influence physiological processes such as smooth muscle contraction. This guide will provide a comprehensive overview of these novel functions, including detailed signaling pathways, quantitative data from key studies, and the experimental protocols used to uncover these groundbreaking findings.

This compound's Direct Action on Adrenergic Receptors

Contrary to its classification as an "inactive" metabolite, recent studies have demonstrated that this compound exhibits direct pharmacological activity at α-adrenergic receptors, a class of receptors crucial for regulating vascular tone and other physiological processes.

Agonist Activity at α1-Adrenergic Receptor Subtypes

Groundbreaking research has revealed that this compound acts as a selective agonist at α1-adrenergic receptor subtypes, specifically the α1A and α1D adrenoceptors. This interaction has been shown to elicit physiological responses, most notably the contraction of smooth muscle tissue.

A key study demonstrated that this compound acts as a full agonist at the α1A-adrenoceptor and a partial agonist at the α1D-adrenoceptor .[1] This dual activity suggests a nuanced role for this compound in modulating physiological systems where these receptor subtypes are expressed.

Signaling Pathways Activated by this compound

The binding of this compound to α1A and α1D adrenergic receptors initiates a well-defined signaling cascade mediated by the Gq/11 family of G-proteins. This pathway is pivotal in translating the extracellular signal of this compound binding into a cellular response.

The Gq/11-Phospholipase C Signaling Cascade

Activation of α1-adrenergic receptors by this compound leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), a membrane-bound enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

The culmination of this cascade, the rise in intracellular calcium, is the primary driver for smooth muscle contraction.

This compound as a Ligand for Trace Amine-Associated Receptors (TAARs)

Further expanding its functional repertoire, evidence suggests that this compound is a potent agonist for Trace Amine-Associated Receptor 1 (TAAR1). TAARs are a class of G-protein coupled receptors that are emerging as important modulators of monoaminergic neurotransmission and have been implicated in a range of neurological and psychiatric conditions.

The activation of TAAR1 by this compound opens a new avenue of research into the physiological roles of this metabolite, particularly within the central nervous system. The signaling pathways downstream of TAAR1 activation by this compound are currently an active area of investigation.

Quantitative Data

While the direct physiological effects of this compound are a relatively new area of research, some quantitative data on its activity is available.

Table 1: Pharmacological Activity of this compound at α1-Adrenergic Receptors

| Tissue/System | Receptor Subtype | This compound Activity | Quantitative Measure | Reference |

| Rat Thoracic Aorta | α1D | Partial Agonist | Induces contraction | [1] |

| Rat Prostate | α1A | Full Agonist | Induces contraction | [1] |

Note: Specific binding affinity (Ki) and potency (EC50) values for this compound at these receptor subtypes are not yet widely available in the literature and represent a key area for future investigation.

Key Experimental Protocols

The following sections outline the methodologies used in the pivotal studies that have begun to define the physiological functions of this compound.

Aortic and Prostatic Smooth Muscle Contraction Assays

These experiments are fundamental in demonstrating the direct contractile effect of this compound on smooth muscle tissues.

Objective: To determine if this compound can induce contraction in isolated rat thoracic aorta and prostate tissues and to characterize the receptor subtypes involved.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta and prostate glands are excised.

-

The tissues are placed in an oxygenated Krebs-Henseleit solution.

-

The aorta is cut into rings, and the prostate is prepared into strips.

-

-

Organ Bath Setup:

-

Tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Tissues are allowed to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves are generated for this compound by adding it to the organ bath in increasing concentrations.

-

To identify the receptor subtype, experiments are repeated in the presence of selective antagonists for α1A, α1B, and α1D adrenoceptors.

-

Contractions are recorded and expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine).

-

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound to specific receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for α1A and α1D adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the human α1A or α1D adrenergic receptor subtype are cultured and harvested.

-

Cell membranes are prepared through homogenization and differential centrifugation.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radiolabeled antagonist (e.g., [3H]-prazosin) of known high affinity for the receptor.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Detection and Analysis:

-

The bound radioligand is separated from the unbound radioligand by rapid filtration.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that this compound is not a mere inactive metabolite but an active signaling molecule with the ability to directly engage with and activate specific adrenergic and trace amine-associated receptors. This paradigm shift in our understanding of this compound's physiological role opens up exciting new avenues for research and drug development.

Future research should focus on:

-

Determining the precise binding affinities and potencies of this compound at α1A, α1D, and TAAR1 receptors.

-

Elucidating the full downstream signaling pathways activated by this compound at TAAR1.

-

Investigating the in vivo physiological and pathophysiological consequences of this compound's direct receptor interactions, particularly in the cardiovascular and central nervous systems.

-

Exploring the potential for developing selective modulators of this compound's activity as novel therapeutic agents.

The re-evaluation of this compound's function underscores the importance of continually questioning established biological dogma and highlights the potential for discovering new signaling pathways and therapeutic targets within well-studied metabolic pathways.

References

Metanephrine Signaling Pathways in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanephrine, a metabolite of the catecholamine epinephrine (adrenaline), has long been utilized as a crucial biomarker for diagnosing pheochromocytoma and paraganglioma.[1][2][3][4] While often considered biologically inactive, emerging evidence suggests that this compound itself may possess some signaling capabilities in neuronal cells, primarily through interaction with adrenergic receptors.[5] This guide provides a comprehensive technical overview of the signaling pathways associated with this compound's precursor, epinephrine, which are the primary routes through which any direct effects of this compound would be mediated in neuronal cells. Understanding these pathways is critical for researchers and professionals in drug development aiming to unravel the complexities of adrenergic signaling in the nervous system.

Epinephrine, and by extension its metabolite this compound, interacts with two main classes of G protein-coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors.[6][7] These receptors are further divided into subtypes, each coupled to distinct intracellular signaling cascades that modulate a wide array of neuronal functions, from neurotransmitter release to gene expression.[7][8]

Core Signaling Pathways

The neuronal response to adrenergic stimulation is dictated by the specific subtype of adrenergic receptor expressed on the cell surface and their downstream G-protein coupling.

Alpha-Adrenergic Receptor Signaling

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins.[6][7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The subsequent rise in cytosolic Ca2+ can activate various downstream effectors, including calmodulin and Ca2+/calmodulin-dependent protein kinases (CaMKs). Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a multitude of target proteins, influencing neuronal excitability and gene transcription.[9]

α2-Adrenergic Receptors: In contrast, α2-adrenergic receptors are coupled to Gi proteins.[6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, thereby decreasing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal firing.[8] These receptors are often located on presynaptic terminals, where their activation provides negative feedback to inhibit further norepinephrine release.[8][10]

Beta-Adrenergic Receptor Signaling

All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins.[6][8] Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][11] cAMP then binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are then active to phosphorylate a wide range of substrate proteins on serine and threonine residues. These substrates include ion channels, transcription factors (such as CREB - cAMP response element-binding protein), and enzymes involved in metabolism, thereby regulating diverse neuronal processes.[12][13]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

A growing body of evidence indicates that adrenergic receptor signaling can also converge on the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[14][15] This pathway is a critical regulator of neuronal plasticity, differentiation, and survival.[14] The activation of the MAPK/ERK pathway by adrenergic receptors can occur through multiple mechanisms, including via PKC activation downstream of α1 receptors or through PKA-mediated signaling from β-receptors.[14] The classical MAPK pathway involves a cascade of protein kinases: Ras, Raf, MEK, and finally ERK.[16] Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that are crucial for long-term neuronal adaptations.[17]

Data Presentation

The following tables summarize key quantitative data related to adrenergic receptor binding and signaling.

Table 1: Binding Affinities (Ki) of Adrenergic Ligands

| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Tissue/Cell Source |

| β1-adrenergic | Bevantolol | 14.79 | [3H]-CGP 12177 | Rat Cerebral Cortex[18] |

| β2-adrenergic | Bevantolol | 588.84 | [3H]-CGP 12177 | Rat Cerebral Cortex[18] |

| α1-adrenergic | Bevantolol | 125.89 | [3H]-Prazosin | Rat Cerebral Cortex[18] |

| Alpha-1a | Mephentermine | 650 | - | Rat[19] |

Note: A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is adapted from standard competitive radioligand binding assay procedures.[18][19][20]

1. Membrane Preparation: a. Harvest neuronal cells or dissect neuronal tissue of interest. b. Homogenize the cells/tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[19] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[19] d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[19] e. Wash the membrane pellet with fresh assay buffer and resuspend it. f. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[18] g. Store the membrane aliquots at -80°C until use.

2. Assay Procedure: a. Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in the assay buffer. b. In a 96-well plate, set up the following reactions in triplicate: i. Total Binding: Membrane preparation, radioligand, and assay buffer.[18] ii. Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known non-specific binding control (e.g., 10 µM Propranolol for β-receptors).[18] iii. Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.[18] c. The final assay volume is typically 200-250 µL.[18] d. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[18][19] e. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[19] f. Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[19] g. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[18]

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding.[19] b. Plot the percentage of specific binding as a function of the log concentration of the competitor. c. Use non-linear regression analysis to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Measurement of cAMP Levels in Neuronal Cells

This protocol describes the use of FRET-based biosensors for real-time cAMP measurement in live cells.[21][22][23][24]

1. Cell Culture and Transfection: a. Plate neuronal cells on glass-bottom dishes suitable for live-cell imaging. b. Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., an Epac-based sensor).[23] c. Allow 24-48 hours for sensor expression.

2. Live-Cell Imaging: a. Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels. b. Excite the donor fluorophore of the FRET sensor and capture images in both the donor and acceptor emission channels. c. Record a baseline FRET ratio for a few minutes before stimulation.

3. Cell Stimulation and Data Acquisition: a. Add the adrenergic agonist of interest (e.g., isoproterenol for β-receptors) to the imaging medium. b. Continuously record images from both channels to monitor the change in FRET ratio over time. An increase in cAMP will typically lead to a conformational change in the sensor, resulting in a change in FRET efficiency.[21]

4. Data Analysis: a. Calculate the FRET ratio (acceptor emission / donor emission) for each time point. b. Normalize the FRET ratio to the baseline to quantify the change in cAMP levels. c. Plot the normalized FRET ratio over time to visualize the kinetics of the cAMP response.

PKA and ERK Kinase Assays

These protocols outline general steps for in vitro kinase activity assays.

1. PKA Kinase Assay (e.g., using ADP-Glo™ Kinase Assay): [13] a. Prepare a reaction mixture containing PKA kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a PKA-specific substrate, and ATP. b. Add the purified PKA enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor. c. Incubate at room temperature for a specified time (e.g., 15-60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.[13] The luminescent signal is proportional to the kinase activity.

2. ERK Kinase Assay (e.g., using a cell-based ELISA): [25] a. Culture neuronal cells in a 96-well plate. b. Treat the cells with the desired stimuli (e.g., adrenergic agonists) to activate the ERK pathway. c. Fix and permeabilize the cells in the wells. d. Incubate with a primary antibody specific for phosphorylated ERK (pERK). e. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add a fluorescent HRP substrate and measure the fluorescence intensity. g. Normalize the pERK signal to the total protein content in each well, which can be measured using a total protein stain.[25]

Conclusion

While this compound is primarily recognized as a metabolite of epinephrine, its potential to interact with adrenergic receptors suggests that it may have direct, albeit likely subtle, signaling roles in neuronal cells. A thorough understanding of the canonical alpha- and beta-adrenergic signaling pathways, as well as their convergence on the MAPK/ERK cascade, provides the essential framework for investigating the neuropharmacology of this compound and its parent catecholamine. The experimental protocols detailed in this guide offer robust methodologies for researchers and drug development professionals to quantitatively assess the interactions and downstream effects of adrenergic compounds in the nervous system. Future research focusing on the direct actions of this compound at physiologically relevant concentrations will be crucial to fully elucidate its role in neuronal signaling.

References

- 1. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. southtees.nhs.uk [southtees.nhs.uk]

- 5. Differences between presynaptic and postsynaptic alpha-adrenoceptors in the isolated nictitating membrane of the cat: effects of this compound and tolazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.libretexts.org [med.libretexts.org]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. Adrenaline - Wikipedia [en.wikipedia.org]

- 13. promega.com [promega.com]

- 14. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]

- 23. Imaging cytoplasmic cAMP in mouse brainstem neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | cAMP signaling microdomains and their observation by optical methods [frontiersin.org]

- 25. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on Metanephrine Uptake and Release Mechanisms in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanephrine, a metabolite of epinephrine, has long been utilized as a key biomarker for the diagnosis of pheochromocytoma and paraganglioma. However, its neurobiology, particularly its uptake and release mechanisms within the central nervous system, remains a subject of ongoing investigation. While not a classical neurotransmitter, the presence and transport of this compound in and around neurons can have implications for our understanding of catecholaminergic systems and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with neuronal transport systems, its putative release mechanisms, and the experimental methodologies used to study these processes.

This compound Uptake Mechanisms in Neurons

The neuronal uptake of catecholamines and their metabolites is a critical process for terminating synaptic transmission and maintaining homeostasis. This process is mediated by a variety of specialized transporters. While direct quantitative data for this compound is sparse, its structural similarity to catecholamines suggests that it likely interacts with the same transport systems. These transporters are broadly categorized into two superfamilies: the Solute Carrier 6 (SLC6) family of high-affinity, low-capacity transporters, and the Solute Carrier 22 (SLC22) and 29 (SLC29) families of low-affinity, high-capacity transporters. Additionally, vesicular transporters from the SLC18 family are responsible for packaging monoamines into synaptic vesicles.

High-Affinity, Low-Capacity Transporters (Uptake1)

The primary mechanism for clearing catecholamines from the synaptic cleft is through the high-affinity, low-capacity transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] These transporters are located on the presynaptic membrane of noradrenergic and dopaminergic neurons, respectively.

-

Norepinephrine Transporter (NET; SLC6A2): NET is responsible for the reuptake of norepinephrine and epinephrine from the synapse. Given that this compound is a metabolite of epinephrine, it is plausible that NET recognizes and transports this compound, albeit with potentially different affinity and kinetics.

-

Dopamine Transporter (DAT; SLC6A3): DAT mediates the reuptake of dopamine. While dopamine is not the direct precursor of this compound, the structural similarities suggest a potential for interaction.

Low-Affinity, High-Capacity Transporters (Uptake2)

When synaptic concentrations of catecholamines are high, or in extraneuronal tissues, low-affinity, high-capacity transporters play a more significant role in their clearance. These are often referred to as "uptake2" systems.[3]

-

Organic Cation Transporters (OCTs; SLC22A1-3): This group includes OCT1, OCT2, and OCT3 (also known as the extraneuronal monoamine transporter, EMT). These transporters are expressed in various tissues, including the brain, and are known to transport a wide range of endogenous and exogenous organic cations, including catecholamines.[4]

-

Plasma Membrane Monoamine Transporter (PMAT; SLC29A4): PMAT is another important uptake2 transporter found in the brain and other tissues. It has a broad substrate specificity for monoamines.[3][5]

Vesicular Monoamine Transporters (VMATs)

Once inside the neuron, catecholamines are packaged into synaptic vesicles by vesicular monoamine transporters (VMATs) for storage and subsequent release.[6]

-

VMAT1 (SLC18A1) and VMAT2 (SLC18A2): VMAT2 is the predominant isoform in the central nervous system. These transporters utilize a proton gradient to sequester monoamines into vesicles. While their primary substrates are the parent catecholamines, it is conceivable that they could also transport this compound if it is present in the neuronal cytoplasm.

Quantitative Data on Monoamine Transporter Kinetics

The following table summarizes the available kinetic data for the transport of various monoamines by human transporters. It is important to note the critical lack of specific quantitative data for this compound in the current scientific literature. The data for other monoamines are provided for comparative purposes and to infer potential interactions.

| Transporter | Substrate | K_m (µM) | V_max (pmol/mg protein/min) | Reference |

| hPMAT | Dopamine | 111 ± 3 | 1450 ± 20 | [3] |

| Serotonin | 108 ± 12 | 1620 ± 80 | [3] | |

| Histamine | 1650 ± 150 | 2000 ± 100 | [3] | |

| Norepinephrine | > 3000 | 1850 ± 110 | [3] | |

| Epinephrine | > 3000 | 1790 ± 90 | [3] | |

| hOCT3 | Dopamine | 483 ± 59 | 1080 ± 70 | [3] |

| Serotonin | 703 ± 110 | 790 ± 70 | [3] | |

| Histamine | 358 ± 45 | 1880 ± 120 | [3] | |

| Norepinephrine | 467 ± 61 | 1580 ± 110 | [3] | |

| Epinephrine | 449 ± 53 | 1490 ± 90 | [3] | |

| hDAT | Dopamine | 2.1 | 163.9 | [7] |

| hNET | Norepinephrine | Data not available | Data not available | |

| VMAT2 | Dopamine | Data not available | Data not available |

Note: The absence of data for this compound highlights a significant gap in the current understanding of its neuropharmacokinetics.

This compound Release Mechanisms in Neurons

The primary source of circulating metanephrines is the adrenal medulla, where epinephrine is methylated by catechol-O-methyltransferase (COMT) and then released.[8][9] In the context of neurons, this compound is not considered a classical neurotransmitter that is stored in vesicles and released in a calcium-dependent manner. Instead, the prevailing understanding is that neuronal this compound arises from the intracellular metabolism of epinephrine.

The proposed mechanism for the appearance of this compound in the extracellular space is as follows:

-

Uptake of Epinephrine: Adrenergic neurons take up circulating epinephrine via NET.

-

Intracellular Metabolism: Within the neuron, epinephrine that is not sequestered into vesicles can be metabolized by cytoplasmic COMT to form this compound.

-

Diffusion: As a small, relatively lipophilic molecule, this compound is thought to freely diffuse across the neuronal membrane into the extracellular space.

There is currently no strong evidence to suggest an active, carrier-mediated release of this compound from neurons.

Signaling Pathways

Current research has not identified any direct signaling roles for this compound in neurons. It is not known to bind with high affinity to any neuronal receptors or to directly modulate intracellular signaling cascades. Its primary significance in neurobiology is as a metabolic byproduct of epinephrine, and its levels can serve as an indirect indicator of catecholaminergic activity. The lack of direct signaling effects distinguishes it from its precursor catecholamines, which are potent agonists at adrenergic and dopaminergic receptors.

Experimental Protocols

Investigating the uptake and release of this compound in neurons requires a combination of in vitro and in vivo techniques. The following are detailed methodologies for key experiments in this area.

In Vitro Uptake Assay in Transfected HEK293 Cells

This protocol describes a common method to study the transport of a substrate by a specific transporter expressed in a cell line.

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Transfect the cells with a plasmid encoding the human transporter of interest (e.g., hNET, hDAT, hOCT1, hPMAT) using a suitable transfection reagent (e.g., Lipofectamine).

- Select and maintain a stable cell line expressing the transporter using an appropriate selection antibiotic.

2. Uptake Assay:

- Plate the stably transfected cells in 24-well plates and grow to confluence.

- On the day of the experiment, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

- Pre-incubate the cells in KRH buffer for 10-15 minutes at 37°C.

- Initiate the uptake by adding KRH buffer containing a known concentration of radiolabeled substrate (e.g., [³H]norepinephrine as a proxy for this compound) and, for competitive inhibition assays, varying concentrations of unlabeled this compound.

- Incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.

- Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

- Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

- Determine the protein concentration of parallel wells to normalize the uptake data.

3. Data Analysis:

- Calculate the rate of uptake (e.g., in pmol/mg protein/min).

- For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate to determine K_m and V_max by fitting the data to the Michaelis-Menten equation.

- For inhibition studies, calculate the IC₅₀ value of this compound and subsequently the K_i value.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a specific transporter.

1. Membrane Preparation:

- Harvest cells expressing the transporter of interest.

- Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in a binding buffer.

- Determine the protein concentration of the membrane preparation.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, a radioligand that specifically binds to the transporter (e.g., [³H]nisoxetine for NET), and varying concentrations of unlabeled this compound.

- To determine non-specific binding, include a set of wells with a high concentration of a known inhibitor of the transporter.

- Incubate the plate to allow the binding to reach equilibrium.

- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and K_i values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis and metabolism of catecholamines leading to the formation of this compound.

Caption: Workflow for an in vitro neurotransmitter uptake assay.

Caption: Workflow for a radioligand binding assay.

Conclusion

The neuronal uptake and release of this compound are complex processes that are not yet fully elucidated. While it is likely that this compound interacts with the established neuronal monoamine transporters, the specific kinetics of these interactions remain a critical knowledge gap. The prevailing evidence suggests that neuronal this compound is primarily a product of intracellular epinephrine metabolism that subsequently diffuses out of the cell, rather than being released via a regulated exocytotic process. Furthermore, there is no current evidence to support a direct signaling role for this compound in the central nervous system. Future research, employing the detailed experimental protocols outlined in this guide, is necessary to quantify the interaction of this compound with neuronal transporters and to definitively clarify its physiological and potential pathophysiological roles in the brain. This will be crucial for a more complete understanding of catecholaminergic systems and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ATP-regulated neuronal catecholamine uptake: a new mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]

- 9. Role of catecholamine signaling in brain and nervous system functions: new insights from mouse molecular genetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Metanephrine as a Biomarker in Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, presents a significant challenge in oncology due to its clinical heterogeneity. Accurate risk stratification and monitoring of disease are paramount for effective treatment. Catecholamine metabolites, products of the tumor's neuroendocrine activity, have long been central to the biochemical diagnosis of neuroblastoma. Among these, metanephrines—specifically metanephrine (MN), northis compound (NMN), and 3-methoxytyramine (3-MT)—have emerged as highly sensitive and specific biomarkers. This technical guide provides an in-depth overview of the role of metanephrines in neuroblastoma research, detailing their biochemical basis, analytical methodologies, and clinical significance.

Biochemical Pathway of Catecholamine Metabolism

Neuroblastoma cells, like their adrenal medulla counterparts, synthesize and metabolize catecholamines. However, a key characteristic of neuroblastoma is the intratumoral metabolism of these catecholamines.[1][2][3] This process, independent of catecholamine release, leads to a continuous production of metanephrines, making them a stable and reliable indicator of tumor presence.[4] The metabolic pathway begins with the conversion of tyrosine to L-DOPA, which is then decarboxylated to dopamine. Dopamine can be further converted to norepinephrine, and subsequently to epinephrine. The crucial step for biomarker generation is the action of catechol-O-methyltransferase (COMT), which converts dopamine, norepinephrine, and epinephrine into 3-methoxytyramine, northis compound, and this compound, respectively.[5][6] These metabolites are then either excreted or further metabolized to vanillylmandelic acid (VMA) and homovanillic acid (HVA).[1][3]

References

- 1. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Chapter 32: Pheochromocytoma, paraganglioma, neuroblastoma [clinical-laboratory-diagnostics.com]

- 5. The noradrenergic profile of plasma this compound in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The noradrenergic profile of plasma this compound in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Pheochromocytoma Diagnosis: A Technical Guide to the Role of Metanephrines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive and unregulated secretion of catecholamines—epinephrine, norepinephrine, and dopamine. The accurate and timely diagnosis of these tumors is critical due to the significant cardiovascular morbidity and mortality associated with catecholamine excess. Biochemical testing is the cornerstone of diagnosis, and the measurement of metanephrines, the O-methylated metabolites of catecholamines, has emerged as the gold standard. This technical guide provides an in-depth exploration of the role of metanephrines in the diagnosis of pheochromocytoma, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The Biochemical Rationale for Metanephrine Measurement

Catecholamines produced in excess by pheochromocytomas are metabolized to metanephrines (this compound from epinephrine and northis compound from norepinephrine) within the tumor cells themselves.[1] This continuous intratumoral metabolism occurs independently of the episodic release of catecholamines into the bloodstream, providing a more constant and reliable biomarker of a tumor's presence.[1] Clinical practice guidelines from major endocrine societies, therefore, recommend the measurement of plasma free metanephrines or urinary fractionated metanephrines as the initial and most sensitive screening tests for PPGLs.[2][3][4]

Data Presentation: Diagnostic Performance of this compound Testing

The choice between plasma and urine testing often depends on institutional preference, available analytical methods, and preanalytical considerations. Both have demonstrated high diagnostic sensitivity.

| Test | Sensitivity (%) | Specificity (%) | Notes |

| Plasma Free Metanephrines | 96 - 100 | 85 - 89 | Considered the most sensitive test. Specificity can be affected by patient posture during blood draw and various medications. |

| Urinary Fractionated Metanephrines | 87.5 - 95 | 95 - 99.7 | Offers high specificity and is less influenced by short-term stress. Requires a 24-hour urine collection. |

| Plasma Total Metanephrines | 95 | 91 | Includes both free and conjugated metanephrines. |

This table summarizes data from multiple sources.

Signaling Pathways and Diagnostic Logic

Catecholamine Metabolism Pathway

The synthesis and metabolism of catecholamines is a well-defined enzymatic pathway. Understanding this pathway is crucial for interpreting biochemical test results.

Caption: Catecholamine synthesis and metabolism pathway.

Diagnostic Workflow for Pheochromocytoma

The diagnostic process for a suspected pheochromocytoma follows a logical progression from biochemical testing to imaging and, if necessary, further functional and genetic testing.

Caption: Diagnostic workflow for pheochromocytoma.

Experimental Protocols

Accurate measurement of metanephrines is paramount. The following are detailed methodologies for the two primary analytical techniques.

Measurement of Plasma Free Metanephrines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying plasma free metanephrines due to its high sensitivity and specificity.

1. Pre-analytical Considerations and Sample Collection:

-

Patient Preparation: Patients should ideally be fasting and have abstained from caffeine, alcohol, and nicotine for at least 12 hours prior to blood collection. Strenuous exercise should also be avoided.[5] Certain medications, such as tricyclic antidepressants and some antihypertensives, can interfere with results and should be discontinued if clinically permissible.

-

Blood Collection: Blood should be drawn from a patient who has been resting in a supine position for at least 30 minutes. Use a pre-chilled lavender-top (EDTA) tube.[6]

-

Sample Handling: The blood sample should be placed on ice immediately and centrifuged in a refrigerated centrifuge within two hours of collection. The plasma should be separated and stored frozen at -20°C or lower until analysis.[6]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 500 µL of plasma, add an internal standard solution containing deuterated this compound (d3-MN) and northis compound (d3-NMN).

-

Perform protein precipitation by adding 1 mL of a precipitating agent (e.g., acetonitrile or a zinc sulfate/methanol solution). Vortex and centrifuge at high speed.

-

The supernatant is then subjected to solid-phase extraction. A weak cation exchange (WCX) SPE cartridge is commonly used.

-

Condition the SPE cartridge with methanol and water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, acidic buffer, and methanol).

-

Elute the metanephrines with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. Liquid Chromatography:

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.

-

Mobile Phase A: An aqueous solution with a buffer and an ion-pairing agent (e.g., 0.1% formic acid in water).

-

Mobile Phase B: An organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B to separate the analytes.

4. Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ions (the protonated molecules of the analytes) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Measurement of Urinary Fractionated Metanephrines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is another method for measuring urinary metanephrines, often available in commercial kit formats.

1. Pre-analytical Considerations and Sample Collection:

-

Patient Preparation: Similar to plasma testing, patients should avoid certain medications and foods (e.g., coffee, tea, bananas, chocolate, vanilla, and citrus fruits) for 24 hours before and during the urine collection period.[4]

-

Urine Collection: A 24-hour urine collection is required. The collection bottle should contain an acid preservative (e.g., hydrochloric acid) to maintain the stability of the catecholamines and their metabolites. The total volume of the 24-hour collection must be recorded.

-

Sample Handling: After collection, the urine should be well-mixed, and an aliquot should be stored refrigerated or frozen until analysis.

2. Sample Preparation (Hydrolysis and Acylation):

-

Hydrolysis: Urinary metanephrines are largely present in a conjugated form. Therefore, an acid hydrolysis step is necessary to liberate the free metanephrines. This is typically done by heating the urine sample with hydrochloric acid.[8][9]

-

Acylation: The hydrolyzed sample is then acylated to improve its binding to the antibody used in the ELISA.[8][9]

3. ELISA Procedure (Competitive Assay):

-

The assay is typically a competitive ELISA. The wells of a microtiter plate are coated with this compound or northis compound.

-

The prepared patient samples, calibrators, and controls are added to the wells, followed by the addition of a specific primary antibody (e.g., a rabbit anti-metanephrine antibody).

-

During incubation, the metanephrines in the sample compete with the metanephrines coated on the plate for binding to the limited number of primary antibody sites. The amount of antibody bound to the plate is inversely proportional to the concentration of metanephrines in the sample.

-

After incubation and washing to remove unbound substances, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is attached to the plate.

-

After another incubation and wash step, a substrate is added. The enzyme on the secondary antibody catalyzes a color change in the substrate.

-

The intensity of the color is measured using a microplate reader. The concentration of metanephrines in the patient sample is determined by comparing its absorbance to a standard curve generated from the calibrators.

Conclusion

The measurement of plasma free and urinary fractionated metanephrines is indispensable for the biochemical diagnosis of pheochromocytoma. The high sensitivity of these tests, particularly plasma free metanephrines, makes them excellent screening tools. A thorough understanding of the preanalytical variables, the chosen analytical methodology, and the underlying biochemistry is essential for accurate interpretation of results and appropriate patient management. This guide provides a comprehensive overview of these critical aspects to aid researchers and clinicians in the effective use of this compound testing for the diagnosis of this rare but important endocrine tumor.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pheopara.org [pheopara.org]

- 4. louisville.edu [louisville.edu]

- 5. pheopara.org [pheopara.org]

- 6. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]

- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eaglebio.com [eaglebio.com]

- 9. weldonbiotech.com [weldonbiotech.com]

The Function of Metanephrines in Blood Pressure Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanephrines, the O-methylated metabolites of catecholamines, have long been regarded primarily as crucial biomarkers for the diagnosis of pheochromocytoma and paraganglioma. The sustained elevation of plasma and urinary metanephrines in patients with these neuroendocrine tumors provides a highly sensitive and specific diagnostic window. While the hypertensive crises associated with these tumors are unequivocally linked to the hypersecretion of their precursor catecholamines—epinephrine and norepinephrine—the direct physiological and pathophysiological functions of metanephrines in blood pressure regulation remain a subject of nuanced investigation. This technical guide provides a comprehensive overview of the established role of metanephrines as diagnostic indicators of catecholamine excess and delves into the current understanding of their potential, albeit more subtle, direct effects on the cardiovascular system. We will explore the biochemical pathways of metanephrine formation, their interaction with adrenergic signaling, and present detailed methodologies for their quantification, providing a foundational resource for researchers and professionals in the field.

Introduction: Metanephrines as Metabolites of Vasoactive Precursors

Metanephrines, encompassing northis compound and this compound, are the metabolic byproducts of norepinephrine and epinephrine, respectively.[1][2] These catecholamines are potent hormones and neurotransmitters that play a central role in the "fight or flight" response, exerting profound effects on the cardiovascular system, including increased heart rate, myocardial contractility, and vascular tone, which collectively elevate blood pressure.[3]

The metabolism of catecholamines to metanephrines is a critical physiological process, primarily occurring within the chromaffin cells of the adrenal medulla and extra-adrenal paraganglia.[4][5] This intraneuronal metabolism is a key reason why metanephrines are such reliable markers for pheochromocytoma and paraganglioma, as their production is continuous within tumor cells, independent of the often episodic release of catecholamines into circulation.[5]

Biochemical Pathway of this compound Formation

The synthesis and metabolism of catecholamines and metanephrines involve a series of enzymatic reactions. The pathway begins with the amino acid tyrosine and culminates in the production of metanephrines and their subsequent degradation products.

Catecholamine Synthesis

-

Tyrosine to L-DOPA: The pathway initiates with the hydroxylation of tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis.

-

L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.

-

Dopamine to Norepinephrine: Dopamine is hydroxylated to norepinephrine by dopamine β-hydroxylase.

-

Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

This compound Formation

The conversion of catecholamines to metanephrines is catalyzed by the enzyme catechol-O-methyltransferase (COMT) .[4]

-

Norepinephrine is O-methylated by COMT to form northis compound .

-

Epinephrine is O-methylated by COMT to form This compound .

Another key enzyme in catecholamine metabolism is monoamine oxidase (MAO) , which deaminates catecholamines. The interplay between COMT and MAO leads to the final breakdown products, such as vanillylmandelic acid (VMA), which are excreted in the urine.[2]

Figure 1: Biochemical pathway of catecholamine synthesis and metabolism to metanephrines.

Role of Metanephrines in Blood Pressure Regulation

The primary role of metanephrines in the context of blood pressure regulation is indirect, serving as a diagnostic proxy for the hypersecretion of their pharmacologically active precursors, norepinephrine and epinephrine.

Indirect Effects via Catecholamine Hypersecretion

In patients with pheochromocytoma and paraganglioma, the excessive production of catecholamines leads to the activation of adrenergic receptors throughout the cardiovascular system, resulting in:

-

Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, leading to increased peripheral resistance and elevated blood pressure.[6]

-

Increased Cardiac Output: Stimulation of β1-adrenergic receptors in the heart increases heart rate (chronotropy) and contractility (inotropy), thereby increasing cardiac output.[1]

-

Renin Release: Stimulation of β1-adrenergic receptors in the kidneys promotes the release of renin, activating the renin-angiotensin-aldosterone system (RAAS), which further contributes to hypertension through vasoconstriction and sodium and water retention.

The continuous production and release of metanephrines from these tumors provide a more stable and reliable indicator of this catecholamine excess than measuring the catecholamines themselves, which can be secreted episodically.[5]

Direct Physiological Effects of Metanephrines: An Area of Ongoing Research

While largely considered to be "inactive metabolites," the question of whether metanephrines possess any intrinsic biological activity, particularly at the high concentrations seen in patients with pheochromocytoma, is a pertinent one for researchers and drug development professionals.

Some studies have suggested that metanephrines may not be entirely inert. For instance, one study indicated that metanephrines might have functions including the regulation of blood pressure and heart rate, and stimulation of the sympathetic nervous system.[1] However, another study using a canine model found that this compound, acting as an extraneuronal uptake blocking agent, did not potentiate or prolong the inotropic and chronotropic responses to norepinephrine infusion, suggesting a minor role in the direct sympathetic regulation of the heart.[7]

There is also evidence to suggest a correlation between elevated this compound levels and subclinical myocardial injury in patients with pheochromocytoma and paraganglioma, even in those with normal left ventricular ejection fraction.[8][9] This raises the possibility that metanephrines could contribute to the cardiac pathophysiology seen in these patients, although the mechanisms remain to be fully elucidated.

A retrospective longitudinal study has also suggested an association between higher urinary northis compound levels and an increased long-term risk of cardiovascular events in a primary prevention cohort without pheochromocytoma, hinting at a potential role as a marker of sympathetic nervous system overactivity.[10]

Further research is required to definitively characterize the direct actions of metanephrines on adrenergic receptors and downstream signaling pathways. Understanding their binding affinities and functional activities at α- and β-adrenoceptors is crucial to fully comprehend their role in cardiovascular physiology and pathophysiology.

Figure 2: Adrenergic receptor signaling pathway and the potential, yet unconfirmed, interaction of metanephrines.

Data Presentation: this compound Levels in Health and Disease

The quantification of plasma free metanephrines and 24-hour urinary fractionated metanephrines are the cornerstone of biochemical testing for pheochromocytoma and paraganglioma. The following tables summarize representative quantitative data.

Table 1: Plasma Free Metanephrines

| Analyte | Healthy Subjects (pmol/L) | Hypertensive Patients (pmol/L) | Pheochromocytoma Patients (pmol/L) |

| Northis compound | < 900 | Often within normal range, but can be mildly elevated | Significantly elevated, often > 2000 |

| This compound | < 500 | Typically within normal range | Can be significantly elevated, especially in adrenal tumors |

Reference values can vary between laboratories.

Table 2: 24-Hour Urinary Fractionated Metanephrines

| Analyte | Healthy Subjects (mcg/24h) | Hypertensive Patients (mcg/24h) | Pheochromocytoma Patients (mcg/24h) |

| Northis compound | < 350 | Often within normal range | Significantly elevated |

| This compound | < 350 | Typically within normal range | Can be significantly elevated |

Reference values can vary between laboratories. A total urinary this compound level > 1300 mcg/24h is highly suggestive of pheochromocytoma.[11]

Experimental Protocols

Accurate measurement of metanephrines is critical for both clinical diagnosis and research. The following are detailed methodologies for key experiments.

Protocol for Measurement of Plasma Free Metanephrines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of plasma free metanephrines due to its high sensitivity and specificity.

5.1.1. Sample Collection and Preparation

-

Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine and this compound levels.

-

Blood Collection: Draw blood into a pre-chilled EDTA tube.

-

Processing: Immediately place the tube on ice and centrifuge at 4°C to separate the plasma.

-

Storage: Store the plasma at -80°C until analysis.

5.1.2. Solid-Phase Extraction (SPE)

-

Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by deionized water.

-

Loading: Acidify the plasma sample and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions (e.g., ammonium formate, deionized water, methanol) to remove interfering substances.

-

Elution: Elute the metanephrines from the cartridge using a solvent mixture (e.g., 5% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate northis compound and this compound from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for northis compound and this compound, along with their deuterated internal standards, are monitored for quantification.

Figure 3: Experimental workflow for plasma free this compound analysis by LC-MS/MS.

Protocol for 24-Hour Urinary Fractionated Metanephrines Analysis

This test measures the total amount of metanephrines excreted over a 24-hour period, providing an integrated assessment of their production.

5.2.1. Patient Instructions and Sample Collection

-

Patient Preparation: Instruct the patient to avoid certain medications (e.g., tricyclic antidepressants, levodopa) and foods (e.g., caffeine, bananas, vanilla) for a specified period before and during the collection, as they can interfere with the assay.[12]

-

Collection Period: The collection begins by discarding the first morning void and then collecting all subsequent urine for the next 24 hours, including the first morning void of the following day.

-

Preservation: The urine collection container should contain an acid preservative (e.g., hydrochloric acid) to stabilize the metanephrines. The container should be kept refrigerated during the collection period.

5.2.2. Sample Processing and Analysis

-

Volume Measurement: Measure and record the total volume of the 24-hour urine collection.

-

Aliquoting: Take a well-mixed aliquot of the urine for analysis.

-

Analysis: The analysis is typically performed using LC-MS/MS, similar to the plasma method, often after a hydrolysis step to measure both free and conjugated metanephrines.

Clonidine Suppression Test